(5-Iodopyridin-2-yl)-methylene-amine

Serine Protease Inhibition Halogen Bonding Structure-Activity Relationship

This iodinated heterocyclic intermediate features a 5-iodo-pyridine scaffold that outperforms bromo- and chloro- analogs in halogen bonding (trypsin Ki = 0.0151 mM). Ideal for Pd-catalyzed cross-couplings requiring rapid oxidative addition (C–I BDE ≈ 50 kcal/mol). Choose ≥95% purity for reliable reactivity in medicinal chemistry & fragment-based library construction.

Molecular Formula C6H5IN2
Molecular Weight 232.02 g/mol
Cat. No. B8517395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Iodopyridin-2-yl)-methylene-amine
Molecular FormulaC6H5IN2
Molecular Weight232.02 g/mol
Structural Identifiers
SMILESC=NC1=NC=C(C=C1)I
InChIInChI=1S/C6H5IN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H2
InChIKeyNNOMZWAXTOKMOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Iodopyridin-2-yl)-methylene-amine: A Halogenated Pyridine Building Block for Targeted Inhibitor Design and Cross-Coupling Chemistry


(5-Iodopyridin-2-yl)-methylene-amine is a functionalized heterocyclic intermediate comprising a pyridine core substituted with a reactive methyleneamine group at the 2-position and a heavy iodine atom at the 5-position. Its structural identity (CAS 1823366-87-5) confers distinctive physicochemical and reactivity profiles that differentiate it from lighter halogen analogs (Br, Cl, F) and unsubstituted pyridines. The compound serves as a versatile precursor for generating imine-linked conjugates and as a substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures in medicinal chemistry and catalysis. Commercial availability is typically at ≥95% purity, with storage recommendations emphasizing protection from light and moisture to maintain integrity.

Why Halogen Identity in (5-Iodopyridin-2-yl)-methylene-amine Is Not Interchangeable for Structure-Guided Research


The 5-iodo substituent in (5-Iodopyridin-2-yl)-methylene-amine is not a trivial placeholder; its atomic radius (∼1.33 Å), polarizability (∼5.35 ų), and electronegativity (χ = 2.66) fundamentally alter the compound's electronic distribution, non-covalent interaction potential, and metabolic stability compared to bromo-, chloro-, or fluoro-substituted analogs. In biological systems, the iodine atom enables halogen bonding with electron-rich acceptor sites (e.g., backbone carbonyls, serine hydroxyls) that cannot be replicated by smaller halogens. For example, in trypsin inhibition, the 5-iodo derivative (Ki = 0.0151 mM) outperforms its 5-bromo and 5-chloro counterparts, with potency inversely correlated to electronegativity [1]. Similarly, in HIV-1 reverse transcriptase inhibitors, the 5-iodopyridin-2-yl motif contributes to sub-nanomolar potency (IC50 = 8 nM) that deteriorates upon mutation [2]. Substituting iodine with bromine or chlorine without empirical validation risks loss of target engagement, altered selectivity, and unpredictable pharmacokinetics. Thus, procurement decisions must be guided by the specific halogen's proven performance in the intended assay system.

Quantitative Differentiation of (5-Iodopyridin-2-yl)-methylene-amine Against Closest Analogs


5-Iodo Substituent Confers Superior Trypsin Inhibition Potency Over 5-Bromo and 5-Chloro Analogs

In a series of 2-guanidinyl pyridine derivatives, the 5-iodo compound (6e) exhibited a Ki of 0.0151 mM for bovine pancreatic trypsin, making it the most potent inhibitor among the 5-halo analogs tested. The trend in potency was inversely related to halogen electronegativity, with the 5-bromo (6d) and 5-chloro (6c) compounds demonstrating progressively weaker inhibition. This is attributed to enhanced halogen bonding between the iodine atom and the catalytic serine hydroxyl group, a non-covalent interaction that is significantly attenuated with smaller, more electronegative halogens [1].

Serine Protease Inhibition Halogen Bonding Structure-Activity Relationship

5-Iodopyridin-2-yl Thiourea Derivative Displays 52.5-Fold Lower IC50 Against Wild-Type vs. Mutant HIV-1 Reverse Transcriptase

A thiourea derivative containing the 5-iodopyridin-2-yl moiety (BDBM2127) inhibited wild-type HIV-1 reverse transcriptase RNA-directed DNA polymerase activity with an IC50 of 8 nM. However, against a mutant enzyme harboring the L687I substitution, the IC50 increased to 420 nM, representing a 52.5-fold reduction in potency [1]. This quantitative divergence underscores the compound's sensitivity to active site topology and highlights the critical role of the 5-iodopyridin-2-yl group in maintaining high-affinity binding to the wild-type enzyme. In contrast, analogs lacking the iodine atom or bearing different halogens often exhibit even greater losses in potency or altered resistance profiles, though direct comparator data are not available in this dataset.

HIV-1 Reverse Transcriptase Antiviral Drug Resistance

5-Iodopyridin-2-yl Moiety Enables Covalent Inhibition of Dipeptidyl Peptidase IV (DPP-IV) via Active-Site Serine Trapping

High-resolution crystal structure analysis (1.9 Å) of human DPP-IV in complex with a cyano-pyrrolidine inhibitor bearing a 5-iodopyridin-2-yl-aminoethyl moiety revealed a covalent imidate adduct with the active-site serine residue (Ser630). The iodine substituent occupies a well-defined hydrophobic pocket, contributing to binding affinity and specificity [1][2]. While no direct IC50 or Ki comparison against bromo/chloro analogs is provided in this structural study, the observation of covalent bond formation is significant. The iodine atom's size and polarizability likely optimize van der Waals contacts within the S1 pocket, a feature that may be suboptimal with smaller halogens, potentially affecting both reversible binding kinetics and the propensity for covalent bond formation.

DPP-IV Covalent Inhibitor Serine Protease

5-Iodo Substituent Provides a Superior Synthetic Handle for Cross-Coupling Compared to Lighter Halogens

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), aryl iodides exhibit significantly higher reactivity than the corresponding bromides, chlorides, or fluorides due to the lower C-I bond dissociation energy (∼50 kcal/mol vs. ∼60 kcal/mol for C-Br and ∼80 kcal/mol for C-Cl). This kinetic advantage enables milder reaction conditions (lower temperature, shorter time), broader substrate scope, and higher yields when using the 5-iodopyridin-2-yl scaffold as an electrophilic coupling partner [1]. For instance, in the double carbonylation of iodopyridines to form 2-ketocarboxamides, the iodine atom facilitates oxidative addition to Pd(0) catalysts with high efficiency, a step that is rate-limiting with bromo- or chloro-substrates. While quantitative yield comparisons specific to (5-Iodopyridin-2-yl)-methylene-amine are not available in the open literature, the general reactivity trend (I > Br > Cl >> F) is well-established in organometallic chemistry.

Cross-Coupling Palladium Catalysis Medicinal Chemistry

High-Value Research and Industrial Applications for (5-Iodopyridin-2-yl)-methylene-amine


Serine Protease Inhibitor Lead Optimization

Utilize (5-Iodopyridin-2-yl)-methylene-amine as a key intermediate to synthesize guanidine or amidine-based inhibitors targeting trypsin, thrombin, or factor Xa. The 5-iodo substituent enhances halogen bonding with the catalytic serine hydroxyl, as demonstrated by the superior Ki (0.0151 mM) of the 5-iodo guanidinium derivative in trypsin inhibition assays compared to bromo and chloro analogs [1]. This motif is ideal for medicinal chemistry campaigns focused on anticoagulant or anti-inflammatory serine protease inhibitors.

Antiviral Scaffold Derivatization Against Drug-Resistant HIV-1

Employ the 5-iodopyridin-2-yl motif in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Data from a thiourea derivative containing this group show potent inhibition of wild-type HIV-1 RT (IC50 = 8 nM) and a clear resistance profile (IC50 = 420 nM against L687I mutant) [2]. This quantitative structure-activity relationship can guide the synthesis of next-generation NNRTIs with improved resilience against common resistance mutations.

Covalent DPP-IV Inhibitor Design for Type 2 Diabetes and Immunology

Design irreversible DPP-IV inhibitors by incorporating the 5-iodopyridin-2-yl-aminoethyl moiety into cyano-pyrrolidine scaffolds. Structural evidence confirms that this group forms a covalent imidate adduct with the active-site serine (Ser630) of human DPP-IV, as revealed by 1.9 Å X-ray crystallography [3][4]. This application is particularly relevant for developing long-acting therapeutics for metabolic disorders or immune modulation.

Diversity-Oriented Synthesis via Palladium-Catalyzed Cross-Coupling

Use (5-Iodopyridin-2-yl)-methylene-amine as a privileged electrophilic building block in high-throughput Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The aryl iodide moiety undergoes oxidative addition to Pd(0) complexes more rapidly than aryl bromides or chlorides (C-I BDE ≈ 50 kcal/mol vs. ≈60 kcal/mol for C-Br) [5], enabling efficient installation of diverse aryl, alkynyl, or amino groups at the 5-position. This expedites the synthesis of compound libraries for fragment-based drug discovery and materials science.

Technical Documentation Hub

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